molecular formula C6H7ClO B13688713 (E)-3-Chloro-1-cyclopropyl-2-propen-1-one

(E)-3-Chloro-1-cyclopropyl-2-propen-1-one

Cat. No.: B13688713
M. Wt: 130.57 g/mol
InChI Key: DMFRPHRGPYWJSV-UHFFFAOYSA-N
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Description

(E)-3-Chloro-1-cyclopropyl-2-propen-1-one is an organic compound characterized by its unique structure, which includes a cyclopropyl group and a chloro-substituted propenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-Chloro-1-cyclopropyl-2-propen-1-one typically involves the reaction of cyclopropyl ketone with a chlorinating agent under specific conditions. One common method is the chlorination of cyclopropyl methyl ketone using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-Chloro-1-cyclopropyl-2-propen-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the compound into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted propenones.

Scientific Research Applications

(E)-3-Chloro-1-cyclopropyl-2-propen-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-3-Chloro-1-cyclopropyl-2-propen-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-2-propen-1-one: Lacks the cyclopropyl group, making it less sterically hindered.

    Cyclopropyl methyl ketone: Does not have the chloro-substituted propenone moiety.

Uniqueness

(E)-3-Chloro-1-cyclopropyl-2-propen-1-one is unique due to the presence of both the cyclopropyl group and the chloro-substituted propenone moiety. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

Molecular Formula

C6H7ClO

Molecular Weight

130.57 g/mol

IUPAC Name

3-chloro-1-cyclopropylprop-2-en-1-one

InChI

InChI=1S/C6H7ClO/c7-4-3-6(8)5-1-2-5/h3-5H,1-2H2

InChI Key

DMFRPHRGPYWJSV-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)C=CCl

Origin of Product

United States

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